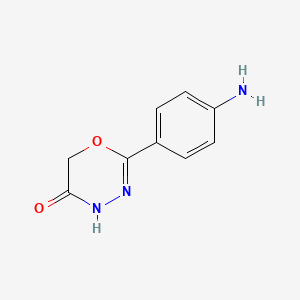
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one
Descripción general
Descripción
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as GSK-3 inhibitor, and it has been extensively studied for its role in the treatment of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Mecanismo De Acción
The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 by 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one results in the activation of various signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of various oncogenes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease, reduce blood glucose levels in animal models of diabetes, and improve mood in animal models of bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is its specificity for GSK-3. This compound has been shown to selectively inhibit GSK-3, without affecting other kinases. This specificity makes it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one. One direction is the development of more potent and selective GSK-3 inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for this compound may overcome its poor solubility and improve its in vivo efficacy.
Aplicaciones Científicas De Investigación
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has been extensively studied for its potential therapeutic properties. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is also implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMALYPRWHMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

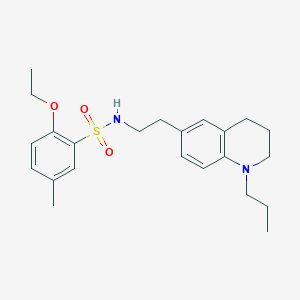
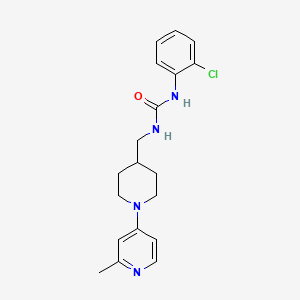
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2382655.png)
![(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2382656.png)
![2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2382657.png)

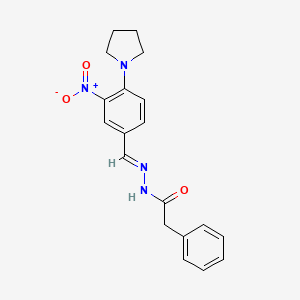
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![8-({4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)quinoline](/img/structure/B2382665.png)
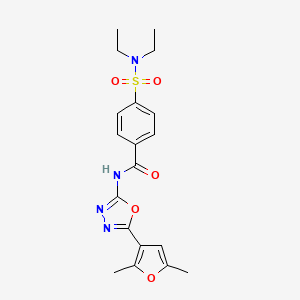
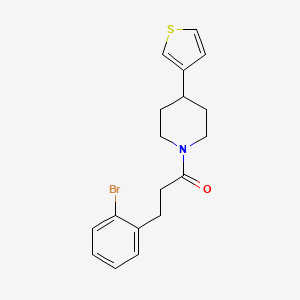
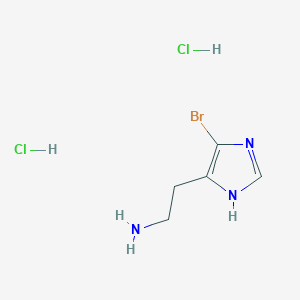
![Methyl 2-[8-bromo-1-(2-methoxy-2-oxoethyl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2382673.png)